molecular formula C10H16O B1222461 3,7-Dimethyloct-6-en-1-yn-3-ol CAS No. 29171-20-8

3,7-Dimethyloct-6-en-1-yn-3-ol

Cat. No.: B1222461
CAS No.: 29171-20-8
M. Wt: 152.23 g/mol
InChI Key: YWTIDNZYLFTNQQ-UHFFFAOYSA-N
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Description

3,7-Dimethyloct-6-en-1-yn-3-ol, also known as Dehydrolinalool, is an organic compound with the molecular formula C10H16O. It is a derivative of methyl heptenone and acetylene. This compound is primarily used in the production of chemical fragrances and has a pleasant floral vanilla aroma with a spicy and lavender-like fragrance .

Biochemical Analysis

Biochemical Properties

3,7-Dimethyloct-6-en-1-yn-3-ol plays a significant role in biochemical reactions, particularly in the synthesis of fragrances such as linalool and nerolidol . It interacts with various enzymes and proteins during these reactions. For instance, it is involved in the ethynylation of methylheptenone with acetylene in the presence of potassium hydroxide and liquid ammonia . This interaction highlights its role as a key intermediate in organic synthesis.

Cellular Effects

The effects of this compound on cellular processes are not extensively documented. Its role as an intermediate in the synthesis of compounds like β-ionone and vitamin E suggests that it may influence cellular metabolism and signaling pathways

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It is obtained by ethynylation of methylheptenone with acetylene, a reaction facilitated by potassium hydroxide and liquid ammonia . This process indicates its potential role in enzyme inhibition or activation, although specific details on these interactions remain to be explored.

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound are crucial for its application. The compound is typically stored in sealed, dry conditions at temperatures between 2-8°C to maintain its stability . Over time, its effects on cellular function may vary, and long-term studies are necessary to understand its degradation and any potential long-term impacts.

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. As with many chemical compounds, it is likely that varying dosages could result in threshold effects, with higher doses potentially leading to toxic or adverse effects . Detailed studies are required to determine safe and effective dosage ranges.

Metabolic Pathways

This compound is involved in metabolic pathways related to the synthesis of β-ionone and vitamin E . It interacts with enzymes and cofactors during these processes, influencing metabolic flux and metabolite levels. Its role as an intermediate highlights its importance in these biochemical pathways.

Transport and Distribution

Its interactions with transporters or binding proteins could affect its localization and accumulation within specific cellular compartments

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are not extensively studied. It is possible that targeting signals or post-translational modifications direct it to specific compartments or organelles, influencing its biochemical activity . Detailed studies are required to understand these localization mechanisms.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,7-Dimethyloct-6-en-1-yn-3-ol is synthesized through the ethynylation of methyl heptenone with acetylene in the presence of potassium hydroxide and liquid ammonia . This reaction involves the addition of an acetylene group to the methyl heptenone, resulting in the formation of the desired compound.

Industrial Production Methods: In industrial settings, the production of this compound follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3,7-Dimethyloct-6-en-1-yn-3-ol can undergo oxidation reactions to form various oxidized products. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups. For example, halogenation reactions can introduce halogen atoms into the molecule.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated derivatives.

Comparison with Similar Compounds

    Linalool: A naturally occurring terpene alcohol found in many flowers and spice plants. It has a similar floral aroma but lacks the acetylene group present in 3,7-Dimethyloct-6-en-1-yn-3-ol.

    Nerolidol: Another terpene alcohol with a woody aroma. It is structurally similar but has a different arrangement of double bonds.

    β-Ionone: A compound used in the fragrance industry, derived from the same synthetic intermediate as this compound.

Uniqueness: this compound is unique due to its combination of an acetylene group and a hydroxyl group, which imparts distinct chemical reactivity and fragrance properties. Its ability to undergo a variety of chemical reactions and its applications in multiple fields make it a valuable compound in both research and industry.

Properties

IUPAC Name

3,7-dimethyloct-6-en-1-yn-3-ol
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InChI

InChI=1S/C10H16O/c1-5-10(4,11)8-6-7-9(2)3/h1,7,11H,6,8H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWTIDNZYLFTNQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(C)(C#C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID6057588
Record name Dehydrolinalool
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Molecular Weight

152.23 g/mol
Source PubChem
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Physical Description

Colorless to light yellow liquid with a floral odor; [MSDSonline]
Record name 2-Dehydrolinalool
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Boiling Point

198.00 to 199.00 °C. @ 760.00 mm Hg
Record name (E)-3,7-Dimethyl-1,5,7-octatrien-3-ol
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Flash Point

85 °C
Record name 2-Dehydrolinalool
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Vapor Pressure

8.34 [mmHg]
Record name 2-Dehydrolinalool
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CAS No.

29171-20-8
Record name Dehydrolinalool
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Record name 6-Octen-1-yn-3-ol, 3,7-dimethyl-
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Record name 3,7-dimethyloct-6-en-1-yn-3-ol
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Record name DEHYDROLINALOOL, (±)-
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Record name (E)-3,7-Dimethyl-1,5,7-octatrien-3-ol
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Melting Point

-58.00 to -56.00 °C. @ 760.00 mm Hg
Record name (E)-3,7-Dimethyl-1,5,7-octatrien-3-ol
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

A mixture of 28 g of 2,3,6-trimethyl-cyclohexanone and 27 g of the isomer mixture consisting of 2,6-dimethyl-oct-2,5-dien-7-yne and 2-methyl-6-methylene-oct-2-en-7-yne, obtained by elimination of water from 2-dehydrolinalool, is added dropwise to a suspension of 35 g of KOH in 200 ml of toluene at 0° C. The reaction mixture is then kept for 6 hours at 0° C, whilst being stirred, after which water is added and the organic phase formed is dried and concentrated. Subsequent fractional distillation gives 12.3 g of unconverted trimethylcyclohexanone and 12 g of a mixture of 2,3,6-trimethyl-1-(3',7'-dimethyl-oct-1'-yn-3',6'-dien-1'-yl)-cyclohexanol and 2,3,6-trimethyl-1-(7'-methyl-3'-methylene-oct-1'-yn-6'-en-1'-yl)-cyclohexanol of boiling point 125°-127° C/0.4 mm Hg as a viscous oil. This corresponds to a yield of 39%, based on ketone converted. Fragrance note: faintly floral, spicy, minty.
Quantity
28 g
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isomer mixture
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27 g
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2,6-dimethyl-oct-2,5-dien-7-yne
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2-methyl-6-methylene-oct-2-en-7-yne
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Synthesis routes and methods II

Procedure details

The invention's composition of matter, and the (Z)-4,8-dimethyl-2,7-nonadien-4-ol essentially pure, can be prepared according to several methods. As reported in the experimental part, one possibility is the addition of prop-1-yn-1-yl Grignard such as prop-1-yn-1-yl magnesium bromide to 6-methyl-5-hepten-2-one. The triple bond of 4-8-dimethylnon-7-en-2-yn-4-ol obtained is then reduced under appropriate conditions in to order to provide selectively (Z)-4,8-dimethyl-2,7-nonadien-4-ol (e.g. Lindlar catalyst). The same intermediate could also be synthesized by the addition of propyne (or allene) to 6-methyl-5-hepten-2-one under basic conditions as described in DE2228333. Another approach starting from the same starting material as above passes through the acetylene addition providing the 3,7-dimethyloct-6-en-1-yn-3-ol then the methylation of the triple bond and finally, as previously described, the stereoselective hydrogenation of the triple bond (e.g. Lindlar catalyst) leading to (Z)-4,8-dimethyl-2,7-nonadien-4-ol. The addition of acetylene or ethynyl Grignard to 6-methyl-5-hepten-2-one is well documented (as non limited literatures: WO 20075025 or J. Am. Chem. Soc. 2002, 124 (18), 5025). A more direct alternative already reported in the literature (U.S. Pat. No. 2,838,576, DE 1005952, Comptes Rendus Hebdomadaires des Seances de l'Academie des Sciences 1955, 240, 631) is the addition of the prop-1-en-1-yl Grignard to 6-methyl-5-hepten-2-one.
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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